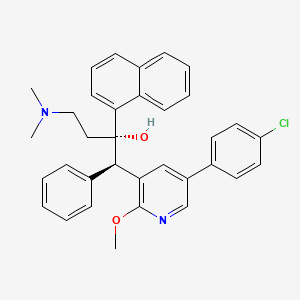
Sudapyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sudapyridine involves the bromine-metal exchange reaction of 3,5-dibromo-2-methoxypyridine with n-butyllithium in diethyl ether, followed by reaction with benzaldehyde. The resultant benzyl alcohol is then reduced using boron trifluoride etherate and triethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process likely involves large-scale optimization of the laboratory methods mentioned above, ensuring high yield and purity while maintaining cost-effectiveness and safety.
化学反应分析
Types of Reactions
Sudapyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学研究应用
Sudapyridine has several scientific research applications, including:
Chemistry: Used as a model compound for studying mycobacterium ATP synthase inhibitors.
Biology: Investigated for its effects on mycobacterial cells and potential use in treating tuberculosis.
Medicine: Developed as a potential treatment for drug-resistant tuberculosis, with ongoing clinical trials to evaluate its efficacy and safety
作用机制
Sudapyridine exerts its effects by inhibiting mycobacterium ATP synthase, an enzyme essential for the energy production in mycobacterial cells . By targeting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death. This mechanism is similar to that of bedaquiline, but this compound has been optimized to reduce cardiotoxicity and improve pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Bedaquiline: The parent compound from which sudapyridine was optimized.
Delamanid: Another antituberculosis drug with a different mechanism of action, targeting mycolic acid synthesis.
Pretomanid: Similar to delamanid, it targets mycolic acid synthesis and is used in combination therapies for tuberculosis.
Uniqueness of this compound
This compound is unique due to its optimized structure, which retains the efficacy of bedaquiline while reducing its cardiotoxicity and improving pharmacokinetic properties . This makes it a promising candidate for treating drug-resistant tuberculosis with potentially fewer side effects.
属性
CAS 编号 |
1859978-72-5 |
|---|---|
分子式 |
C34H33ClN2O2 |
分子量 |
537.1 g/mol |
IUPAC 名称 |
(1R,2S)-1-[5-(4-chlorophenyl)-2-methoxypyridin-3-yl]-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C34H33ClN2O2/c1-37(2)21-20-34(38,31-15-9-13-25-10-7-8-14-29(25)31)32(26-11-5-4-6-12-26)30-22-27(23-36-33(30)39-3)24-16-18-28(35)19-17-24/h4-19,22-23,32,38H,20-21H2,1-3H3/t32-,34-/m1/s1 |
InChI 键 |
MMUCHWPQRGEHDV-ZFEZZJPFSA-N |
手性 SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
规范 SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=CC(=C4)C5=CC=C(C=C5)Cl)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















